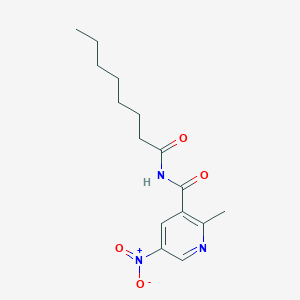
2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a nitro group, and an octanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide typically involves multiple steps. One common method starts with the nitration of pyridine to introduce the nitro group. This can be achieved by reacting pyridine with nitric acid in the presence of sulfuric acid. The resulting nitropyridine is then subjected to Friedel-Crafts acylation to introduce the octanoyl group. Finally, the methyl group is introduced via alkylation using methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of amine derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
2-Methyl-5-nitropyridine: Shares the nitro and methyl groups but lacks the octanoyl group.
5-Nitro-2-octanoylpyridine: Similar structure but without the methyl group.
2-Methyl-5-nitro-N-butanoylpyridine-3-carboxamide: Similar structure with a shorter acyl chain
Uniqueness: 2-Methyl-5-nitro-N-octanoylpyridine-3-carboxamide is unique due to the presence of both the nitro and octanoyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
59290-58-3 |
|---|---|
Formule moléculaire |
C15H21N3O4 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
2-methyl-5-nitro-N-octanoylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H21N3O4/c1-3-4-5-6-7-8-14(19)17-15(20)13-9-12(18(21)22)10-16-11(13)2/h9-10H,3-8H2,1-2H3,(H,17,19,20) |
Clé InChI |
DVHVTTUHOIZFCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


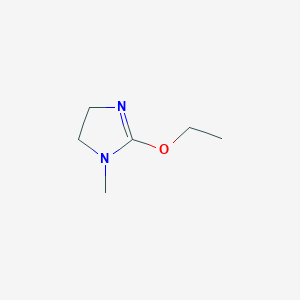
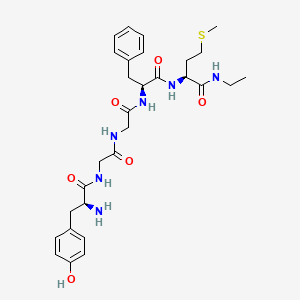
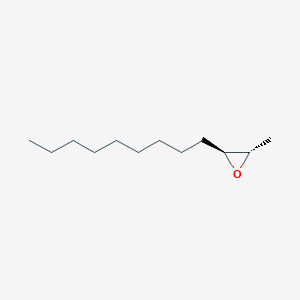
![2,4-Dichloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14606241.png)
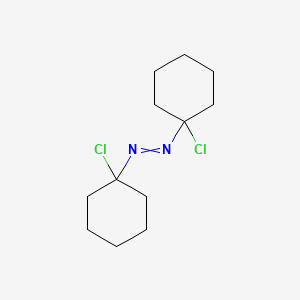
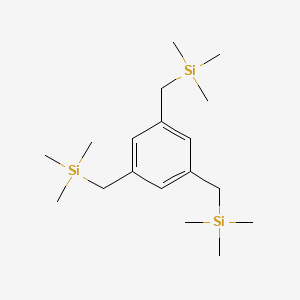

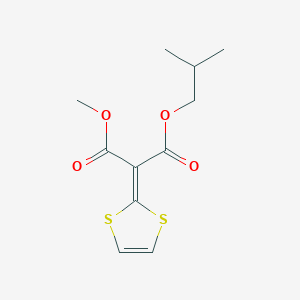
![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
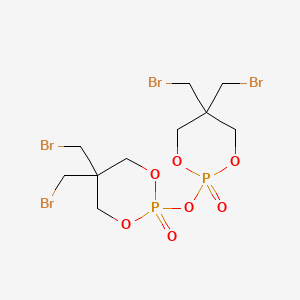
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)

